N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H13F2N3O4S2 and its molecular weight is 425.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a thiazolo-pyridine moiety, and a sulfonyl group. This unique architecture contributes to its biological activity.
Inhibition of α-Glucosidase
One of the primary biological activities investigated for this compound is its inhibition of α-glucosidase. This enzyme plays a significant role in carbohydrate metabolism and is a target for managing type 2 diabetes. In a study examining various furan derivatives containing thiazole moieties, it was found that compounds similar to this compound exhibited promising inhibitory effects against α-glucosidase.
Key Findings:
- The most potent inhibitors had IC50 values ranging from 0.645 to 94.033 µM.
- The compound demonstrated competitive and noncompetitive inhibition profiles in kinetic studies.
Cytotoxicity Studies
In vitro cytotoxicity assessments were conducted using human cell lines such as HEK293 and HepG2. The results indicated that the compound exhibited low toxicity levels, suggesting its potential for therapeutic applications without significant adverse effects.
The mechanism by which this compound inhibits α-glucosidase involves binding to the enzyme's active site or allosteric sites. Molecular docking studies have provided insights into the interactions between the compound and the enzyme.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of furan and thiazole to evaluate their biological activities. Among these derivatives, one closely related to our compound showed significant α-glucosidase inhibition with an IC50 value of 4.120 ± 0.764 µM.
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of similar compounds indicated that modifications in the sulfonyl group significantly affected potency against α-glucosidase. The addition of different substituents on the furan ring also influenced biological activity.
Data Summary Table
Compound Name | IC50 (µM) | Type of Inhibition | Cell Line Tested | Toxicity Level |
---|---|---|---|---|
This compound | TBD | Competitive/Noncompetitive | HEK293/HepG2 | Low |
Related Compound A | 0.645 | Competitive | HEK293 | Non-toxic |
Related Compound B | 4.120 | Noncompetitive | HepG2 | Non-toxic |
Properties
IUPAC Name |
N-[5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S2/c18-11-2-1-3-12(19)15(11)28(24,25)22-6-4-13-14(8-22)27-17(20-13)21-16(23)10-5-7-26-9-10/h1-3,5,7,9H,4,6,8H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGNZABBVZMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.